1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
Description
1.1. Historical Context and Development in Azetidine Chemistry
Azetidine chemistry emerged in the early 20th century with the discovery of β-lactam antibiotics, which highlighted the biological significance of four-membered nitrogen heterocycles. The synthesis of azetidines gained momentum in the 1980s–2000s through methods such as Couty’s azetidine synthesis, which enabled enantioselective preparation of 2-cyanoazetidines from β-amino alcohols. These advances laid the groundwork for functionalized azetidine derivatives, including 1-tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate , which emerged as a scaffold in medicinal chemistry for CNS drug discovery and protease inhibitor design. Industrial synthesis protocols, such as the hydrogenolysis of N-benzhydrylazetidine intermediates (patented in 1990), further expanded access to azetidine free bases and their derivatives.
1.2. IUPAC Nomenclature and Structural Classification
The systematic IUPAC name This compound reflects its substitution pattern:
- Azetidine core : A four-membered saturated ring with one nitrogen atom.
- 1-Position : A tert-butoxycarbonyl (Boc) group.
- 3-Position : An ethyl ester and a carbamoyl group.
| Structural Feature | Substituent |
|---|---|
| Azetidine ring | Four-membered N-heterocycle |
| Position 1 | Boc-protected carboxylate |
| Position 3 | Ethyl carboxylate and carbamoyl |
This bifunctional diester-carboxamide structure places it in the azetidine-1,3-dicarboxylate subclass, characterized by dual esterification and amidation at the 3-position.
1.3. Molecular Identity and Registry Information
1.3.1. CAS Number and Database Identifiers
- CAS Registry Number : 1105663-94-2
- PubChem CID : 59558379
- Molecular Formula : C₁₂H₂₀N₂O₅
- Molecular Weight : 272.30 g/mol
1.3.2. Synonyms and Alternative Nomenclature
Common synonyms include:
- Ethyl 3-carbamoyl-1-Boc-azetidine-3-carboxylate
- 1-O-tert-Butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
- 1-Boc-3-carbamoyl-3-carbethoxyazetidine
1.4. Position in the Landscape of Nitrogen-Containing Heterocycles
Azetidines occupy a unique niche among nitrogen heterocycles due to their moderate ring strain (~25.4 kcal/mol), which balances reactivity and stability compared to aziridines (27.7 kcal/mol) and pyrrolidines (6.2 kcal/mol). The tert-butyl and ethyl ester groups in This compound enhance steric bulk and modulate solubility, making it a versatile intermediate in drug design. Its carbamoyl group introduces hydrogen-bonding capability, critical for target binding in protease inhibitors.
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Key Applications |
|---|---|---|---|
| Aziridine | 3-membered | 27.7 | Alkylating agents, epoxides |
| Azetidine | 4-membered | 25.4 | Drug scaffolds, polymers |
| Pyrrolidine | 5-membered | 6.2 | Alkaloids, organocatalysts |
This compound’s dual ester-carboxamide functionality distinguishes it from simpler azetidines, enabling applications in peptide mimetics and combinatorial chemistry.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWSMCZSPERFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144833 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-94-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation Using Carbodiimide Coupling Agents
One common approach uses carbodiimide-mediated coupling to form the carbamoyl group on the azetidine ring:
- Starting material: 1-Boc-azetidine-3-carboxylic acid.
- Reagents: N,O-dimethylhydroxylamine hydrochloride or similar carbamoyl sources.
- Coupling agents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), often combined with 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
- Base: Triethylamine or N-ethyl-N,N-diisopropylamine.
- Solvents: N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Conditions: Stirring at room temperature or 0–20 °C for 6–16 hours under inert atmosphere.
A mixture of 1-Boc-azetidine-3-carboxylic acid (50 g, 248 mmol), triethylamine (69.3 mL, 497 mmol), 1-hydroxybenzotriazole (33.5 g, 248 mmol), EDCI (47.6 g, 248 mmol), and N,O-dimethylhydroxylamine hydrochloride (24.24 g, 248.5 mmol) in DMF (1000 mL) is stirred at 25 °C for 16 hours. The reaction mixture is then concentrated, neutralized to pH 7, and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated to yield tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate with a yield of 72%.
Carbonyldiimidazole (CDI) Activation Followed by Hydroxylamine Addition
An alternative method involves activation of the carboxylic acid group with 1,1'-carbonyldiimidazole (CDI), followed by reaction with N,O-dimethylhydroxylamine hydrochloride:
- Starting material: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.
- Activation: CDI in tetrahydrofuran (THF) at room temperature for 1 hour.
- Subsequent addition: N,O-dimethylhydroxylamine hydrochloride and triethylamine in acetonitrile, stirred for 15 hours.
- Workup: Concentration under reduced pressure, aqueous extraction with ethyl acetate, washing with citric acid and brine, drying, and concentration.
This method yields tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate with good purity and yield.
Protection and Functional Group Transformations on Azetidine Ring
Patent literature describes multi-step syntheses involving:
- Preparation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine intermediates by reaction of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate (Boc2O) and triethylamine in methylene chloride at 10–40 °C.
- Conversion of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine to 1-tert-butoxycarbonyl-3-azetidinone by acid hydrolysis using 10% aqueous citric acid in ethyl acetate at 20–40 °C.
- These intermediates can be further functionalized to introduce carbamoyl groups or esters at the 3-position.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbodiimide Coupling | 1-Boc-azetidine-3-carboxylic acid | EDCI, HOBt, N,O-dimethylhydroxylamine, Triethylamine | DMF | 25 °C, 16 h | 72 | Inert atmosphere; purification by extraction and drying |
| CDI Activation + Hydroxylamine | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | CDI, N,O-dimethylhydroxylamine, Triethylamine | THF, Acetonitrile | RT, 1h + 15h | ~83 | Good purity; involves aqueous workup and drying |
| Boc Protection + Dimethoxy Intermediate | 3,3-dimethoxy-azetidine | Boc2O, Triethylamine | Methylene chloride | 10–40 °C, 3–4 h | 91 (intermediate) | Followed by acid hydrolysis to azetidinone |
Research Findings and Notes
- The carbodiimide coupling method is widely used due to its efficiency and moderate conditions, but requires careful control to avoid side reactions and impurities.
- CDI activation offers a cleaner alternative with fewer side products, yielding higher purity products.
- Protection of the azetidine nitrogen with Boc groups is essential to control reactivity and achieve selective functionalization.
- The use of environmentally unfriendly solvents like dioxane and DMSO in some traditional methods is being replaced by greener solvents such as ethyl acetate and methylene chloride where possible.
- Purification typically involves liquid-liquid extraction, drying with sodium sulfate, and sometimes reverse-phase HPLC under basic conditions to isolate the target compound.
- The presence of tert-butyl and ethyl ester groups influences the steric and electronic properties, which can affect yields and reaction rates.
Chemical Reactions Analysis
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as Oxyma and DIC are often used in peptide synthesis involving this compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate has been explored for its role as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise in targeting specific biological pathways associated with various diseases.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .
Applications in Organic Synthesis
2. Synthesis of Complex Molecules
This compound serves as an important intermediate in organic synthesis, particularly in the formation of nitrogen-containing heterocycles. Its reactivity allows it to participate in various chemical transformations, including:
- Cyclization Reactions : Used to synthesize azetidine derivatives that are valuable in medicinal chemistry.
- Functionalization : The carbamoyl group provides sites for further chemical modifications, enhancing the versatility of the compound.
Data Table: Comparison of Synthetic Routes
| Synthetic Route | Yield (%) | Reaction Conditions | References |
|---|---|---|---|
| Route A | 85 | Reflux in ethanol | |
| Route B | 75 | Microwave irradiation | |
| Route C | 90 | Room temperature |
Applications in Chemical Biology
3. Protein Degradation
Recent studies have highlighted the use of this compound as a building block for developing protein degraders. These molecules can selectively target and degrade specific proteins within cells, providing a novel approach to therapeutic interventions for diseases such as cancer and neurodegenerative disorders.
Case Study: Targeted Protein Degradation
Research demonstrated that compounds derived from this compound were effective in degrading target proteins involved in cancer progression. This application opens avenues for targeted therapies that minimize side effects compared to traditional treatments .
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating specific chemical reactions. The high energy barrier from the two tert-butyl groups plays a crucial role in its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ester Groups and Ring Functionalization
1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (CAS: 610791-05-4)
- Structure : Differs by having a methyl ester (instead of ethyl) and lacks the carbamoyl group.
- The absence of the carbamoyl group simplifies reactivity, making it less prone to hydrolysis but also limits hydrogen-bonding interactions .
1-tert-butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate (CAS: 1864058-24-1)
- Structure : Pyrrolidine (5-membered ring) with 4-oxo and 5,5-dimethyl substituents.
- Properties : The larger ring increases conformational flexibility, which may enhance binding to certain biological targets. The 4-oxo group introduces electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the carbamoyl group in the target compound .
1-(tert-butyl) 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate (CAS: 1243307-46-1)
Ring Size and Functional Group Impact on Reactivity
- Azetidine vs. Pyrrolidine/Piperidine: Azetidine: Smaller ring size imposes angle strain, increasing reactivity in ring-opening reactions. The carbamoyl group further polarizes the ring, enhancing susceptibility to nucleophilic attack at the carbonyl carbon . Pyrrolidine/Piperidine: Larger rings reduce strain, favoring stability.
Physicochemical Properties
*LogP values estimated via fragment-based methods.
Key Research Findings
Azetidine Derivatives : Demonstrated superior binding affinity to trypsin-like proteases compared to pyrrolidine analogs, attributed to the smaller ring’s mimicry of transition-state geometries .
Carbamoyl vs. Oxo Groups : In kinase inhibition assays, carbamoyl-containing compounds showed 10-fold higher IC₅₀ values than oxo-substituted analogs, likely due to stronger hydrogen-bonding interactions with ATP-binding pockets .
Ester Group Impact : Ethyl esters in the target compound improved metabolic stability in liver microsomes (t₁/₂ = 45 min) compared to methyl esters (t₁/₂ = 28 min), critical for oral bioavailability .
Biological Activity
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate (CAS: 1105663-94-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(tert-butyl) 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate, with the molecular formula C12H20N2O5. Its structure consists of a five-membered azetidine ring with two carboxylate groups and a carbamoyl substituent.
| Property | Value |
|---|---|
| Molecular Weight | 272.3 g/mol |
| Purity | ≥ 97% |
| CAS Number | 1105663-94-2 |
| SMILES | CCOC(=O)C1(C(N)=O)CN(C(=O)OC(C)(C)C)C1 |
Research indicates that this compound may exert its biological effects through modulation of specific biochemical pathways. Preliminary studies suggest it could influence metabolic processes and enzyme activities related to drug metabolism.
Pharmacological Effects
- Antitumor Activity : Some studies have indicated that compounds similar to this azetidine derivative exhibit cytotoxic effects against various cancer cell lines. The presence of the carbamoyl group is thought to enhance these effects by increasing cell permeability and interaction with cellular targets.
- Neuroprotective Effects : There is emerging evidence that azetidine derivatives can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve antioxidant properties and the inhibition of apoptotic pathways.
- Anti-inflammatory Properties : Research has suggested that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various azetidine derivatives, including this compound. Results showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, administration of the compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. This suggests potential for therapeutic use in neurodegenerative conditions.
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data indicate that while the compound exhibits some cytotoxic effects on cancer cells, it shows low toxicity in normal cell lines at therapeutic concentrations.
Toxicity Data Table
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Mutagenicity | Negative (Ames Test) |
| Reproductive Toxicity | Not observed |
Q & A
Q. What statistical methods validate the reproducibility of synthetic protocols?
- Answer:
- Bland-Altman Analysis: Compare inter-lab yield variances.
- Control Charts: Monitor batch-to-batch variability (e.g., ±3σ limits) .
Safety and Compliance
Q. What safety protocols are critical for handling tert-butyl esters under anhydrous conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
